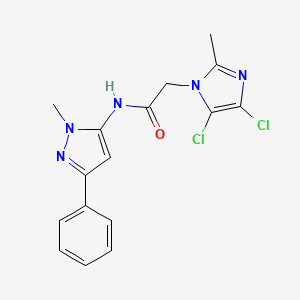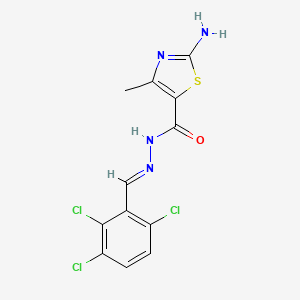![molecular formula C19H15N3O5 B3916115 N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916115.png)
N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
Descripción general
Descripción
N-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as NACB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been studied for its potential applications in biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease.
This compound has also been studied for its potential as a cancer treatment. It has been shown to inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. This inhibition may be due to this compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound may also act as a reactive oxygen species scavenger, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, in cells. It has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that this compound is not very water-soluble, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for this compound in these applications.
Another area of interest is this compound's potential as a cancer treatment. More research is needed to determine the mechanisms by which this compound induces apoptosis in cancer cells, as well as its potential efficacy in clinical trials.
Finally, there is potential for this compound to be used as an antioxidant or anti-inflammatory agent in various disease states. Further studies are needed to determine the optimal dosage and administration method for these applications.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c20-19(14-5-8-16(9-6-14)22(24)25)21-27-18(23)12-26-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGCUAMVKMQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916045.png)


![ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916058.png)

![4-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916081.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B3916097.png)
![4-bromo-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916104.png)

![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3916123.png)
![2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B3916127.png)
![N-(4-{[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B3916130.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916133.png)
